1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea
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Overview
Description
1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea is a complex organic compound that features a benzo[d]thiazole moiety linked to a pyrimidinyl urea through a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea typically involves multiple steps:
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Formation of the Benzo[d]thiazole Intermediate:
- Starting from 2-aminothiophenol, the benzo[d]thiazole ring is formed through a cyclization reaction with a suitable aldehyde or ketone.
- Reaction conditions often include acidic or basic catalysts and elevated temperatures.
-
Thioether Formation:
- The benzo[d]thiazole intermediate is then reacted with a propyl halide (e.g., 1-bromopropane) to form the thioether linkage.
- This step typically requires a base such as potassium carbonate (K2CO3) and an aprotic solvent like dimethylformamide (DMF).
-
Urea Formation:
- The final step involves the reaction of the thioether intermediate with pyrimidin-2-yl isocyanate to form the desired urea compound.
- This reaction is usually carried out under mild conditions, often at room temperature, in a suitable solvent like dichloromethane (DCM).
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve optimization of the above steps to increase yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA, acetic acid (AcOH) as a solvent.
Reduction: Pd/C, H2, ethanol (EtOH) as a solvent.
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitrobenzo[d]thiazoles, halobenzo[d]thiazoles.
Scientific Research Applications
1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biology: Investigation of its biological activity, including antimicrobial, antifungal, and anticancer properties.
Materials Science: Use as a building block in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The benzo[d]thiazole and pyrimidinyl moieties are known to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Materials Science: The compound’s electronic properties may be exploited in the design of new materials with specific conductivity or luminescence characteristics.
Comparison with Similar Compounds
1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(pyridin-2-yl)urea: Similar structure but with a pyridine ring instead of a pyrimidine ring.
1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(pyrimidin-4-yl)urea: Similar structure but with the pyrimidine ring substituted at a different position.
Uniqueness: 1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea is unique due to the specific combination of benzo[d]thiazole and pyrimidine moieties, which may confer distinct biological or material properties not observed in similar compounds. This uniqueness can be attributed to differences in electronic distribution, steric factors, and the ability to form specific interactions with biological targets or other molecules.
Properties
IUPAC Name |
1-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-pyrimidin-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS2/c21-14(20-13-16-7-3-8-17-13)18-9-4-10-22-15-19-11-5-1-2-6-12(11)23-15/h1-3,5-8H,4,9-10H2,(H2,16,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJOXGXISMAODZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCCNC(=O)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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